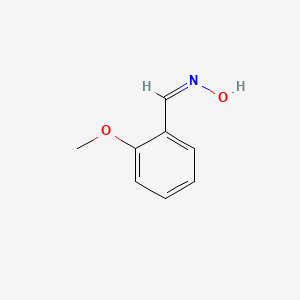

2-Methoxybenzaldehyd-oxim

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxybenzaldehyde oxime: is an organic compound with the chemical formula C8H9NO2. It is also known as 2-methoxybenzaldehyde oxime. This compound is a derivative of benzaldehyde, where the formyl group is substituted with an oxime group (-C=N-OH) and a methoxy group (-OCH3) is attached to the benzene ring. It appears as a colorless to pale yellow crystalline solid and is soluble in water and common organic solvents like alcohol and ether .

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Methoxybenzaldehyde oxime is used as a reagent and intermediate in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and can be used in click chemistry for polymer science .

Biology and Medicine: This compound has shown potential in biological applications, including antimicrobial and anticancer activities. It can act as an acetylcholinesterase reactivator, making it useful in the treatment of organophosphate poisoning .

Industry: In the industrial sector, o-methoxybenzaldehyde oxime is used in the production of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of functional polymeric materials .

Wirkmechanismus

Target of Action

Oximes in general are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Oximes, including 2-methoxybenzaldehyde oxime, are formed in a reaction of aldehydes or ketones with hydroxylamine . The oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Oxime ethers, a class of compounds containing the >c=n-o-r moiety, have been shown to exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .

Result of Action

For example, certain oximes have been found to decrease circulating lymphocytes and reduce circulating anti-type II collagen antibodies in a mouse model of rheumatoid arthritis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methoxybenzaldehyde oxime can be synthesized through the reaction of o-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in methanol at room temperature, yielding a mixture of E and Z isomers .

Industrial Production Methods: In an industrial setting, the synthesis of o-methoxybenzaldehyde oxime involves the same basic reaction but may be optimized for higher yields and purity. The reaction can be carried out in a continuous flow reactor to ensure consistent production. The product is then purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2-Methoxybenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: The oxime group can be substituted with other functional groups through reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed:

Oxidation: Formation of nitroso compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted oximes or other derivatives.

Vergleich Mit ähnlichen Verbindungen

- Benzaldehyde oxime

- p-Methoxybenzaldehyde oxime

- m-Methoxybenzaldehyde oxime

- 2-Hydroxybenzaldehyde oxime

Comparison: 2-Methoxybenzaldehyde oxime is unique due to the presence of both methoxy and oxime groups on the benzene ring, which imparts distinct chemical properties. Compared to benzaldehyde oxime, it has enhanced solubility in organic solvents and different reactivity patterns. The methoxy group also influences its biological activity, making it more effective in certain applications .

Eigenschaften

CAS-Nummer |

29577-53-5 |

|---|---|

Molekularformel |

C8H9NO2 |

Molekulargewicht |

151.16 g/mol |

IUPAC-Name |

(NZ)-N-[(2-methoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3/b9-6- |

InChI-Schlüssel |

CBQNSTKQBGIAEL-TWGQIWQCSA-N |

SMILES |

COC1=CC=CC=C1C=NO |

Isomerische SMILES |

COC1=CC=CC=C1/C=N\O |

Kanonische SMILES |

COC1=CC=CC=C1C=NO |

Piktogramme |

Acute Toxic |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

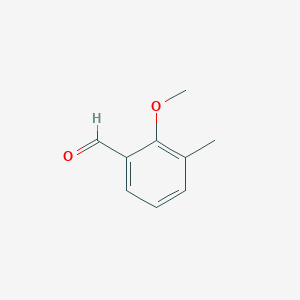

Feasible Synthetic Routes

Q1: How does the methoxy substituent in o-Methoxybenzaldehyde oxime influence its reactivity in the formation of 1,3-dipolar cycloaddition products with 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose?

A: The research paper highlights that o-Methoxybenzaldehyde oxime, when treated with chlorine and triethylamine, yields a reactive intermediate that undergoes 1,3-dipolar cycloaddition with 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose. Interestingly, the reaction leads to the formation of a chlorinated product on the benzene ring (3g). [] This suggests that the methoxy substituent, despite being an electron-donating group, does not prevent chlorination. The exact mechanism and regioselectivity of this chlorination require further investigation. It is possible that the reaction proceeds through a different pathway compared to its positional isomers (p- and m-methoxybenzaldehyde oximes) due to the steric and electronic influence of the ortho-methoxy group.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)

![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)